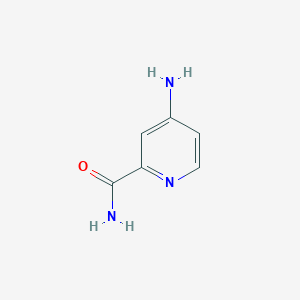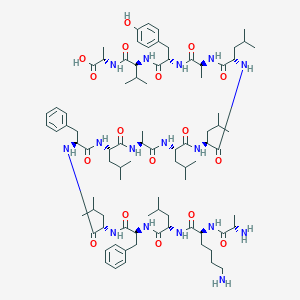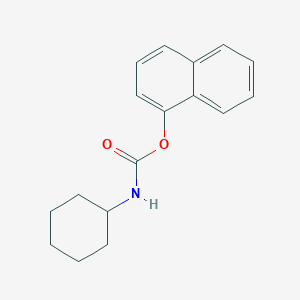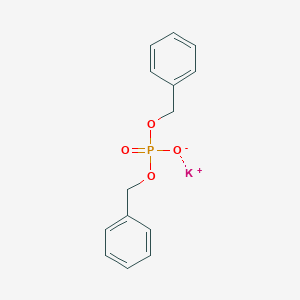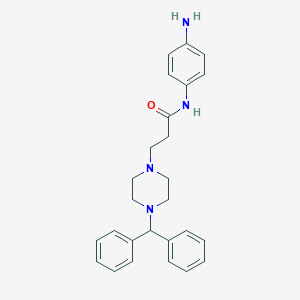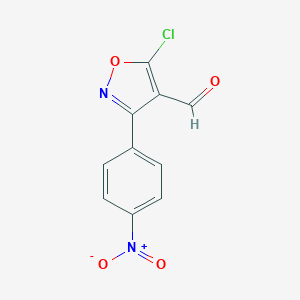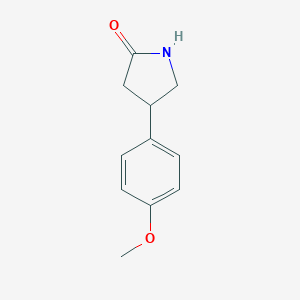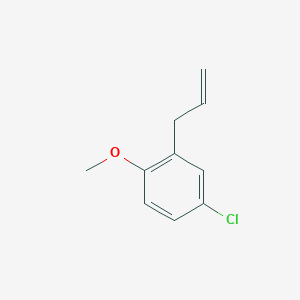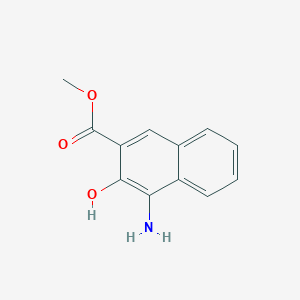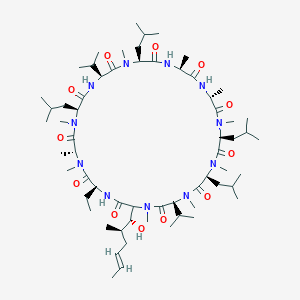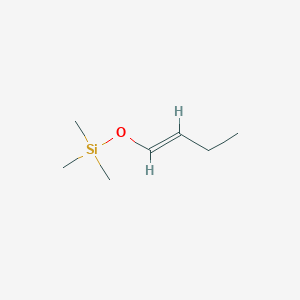
Silane, ((1E)-1-butenyloxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, ((1E)-1-butenyloxy)trimethyl-, also known as vinyltrimethylsilane, is a colorless liquid that is used in various industries such as electronics, pharmaceuticals, and coatings. Its chemical formula is C7H16OSi, and it has a molecular weight of 144.29 g/mol.
Wirkmechanismus
Silane, ((1E)-1-butenyloxy)trimethyl-, acts as a crosslinking agent in the production of high-performance coatings. It reacts with other molecules to form a three-dimensional network of crosslinked polymers, which increases the strength and durability of the coating. In the electronics industry, it is used as a precursor for the production of silicon-based materials. It reacts with other silicon-based molecules to form a network of covalent bonds, which increases the electrical conductivity and stability of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, ((1E)-1-butenyloxy)trimethyl-. However, studies have shown that exposure to silane compounds can cause respiratory and skin irritation. Inhalation of silane compounds can also cause pulmonary edema and bronchitis.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, ((1E)-1-butenyloxy)trimethyl-, has several advantages and limitations for lab experiments. Its advantages include its high reactivity and versatility in various applications. Its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research and development of silane, ((1E)-1-butenyloxy)trimethyl-. One direction is the exploration of its potential applications in the production of advanced materials such as nanocomposites and biomaterials. Another direction is the investigation of its potential use as a catalyst in organic synthesis reactions. Additionally, further research is needed to understand the toxicity and environmental impact of silane compounds and to develop safer handling and disposal methods.
Synthesemethoden
Silane, ((1E)-1-butenyloxy)trimethyl-, can be synthesized using different methods such as the Grignard reaction, hydrosilylation, and the Wacker process. The Grignard reaction involves the reaction of vinyl magnesium bromide with trimethylchlorosilane. Hydrosilylation involves the reaction of 1-butene with trimethylsilyl chloride, followed by hydrogenation. The Wacker process involves the oxidation of ethylene using palladium chloride and copper chloride catalysts.
Wissenschaftliche Forschungsanwendungen
Silane, ((1E)-1-butenyloxy)trimethyl-, has various scientific research applications. It is used in the electronics industry as a precursor for the production of silicon-based materials. It is also used in the pharmaceutical industry as a building block for the synthesis of drugs. Additionally, it is used in the coatings industry as a crosslinking agent for the production of high-performance coatings.
Eigenschaften
CAS-Nummer |
19980-23-5 |
|---|---|
Produktname |
Silane, ((1E)-1-butenyloxy)trimethyl- |
Molekularformel |
C7H16OSi |
Molekulargewicht |
144.29 g/mol |
IUPAC-Name |
[(E)-but-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7-8-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
NVAHJJPKPHZWQT-VOTSOKGWSA-N |
Isomerische SMILES |
CC/C=C/O[Si](C)(C)C |
SMILES |
CCC=CO[Si](C)(C)C |
Kanonische SMILES |
CCC=CO[Si](C)(C)C |
Andere CAS-Nummern |
19980-23-5 |
Synonyme |
[(E)-1-Butenyloxy]trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





